7-(2-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Description
This quinazolinone derivative features a bicyclic core with a 2-hydroxyphenyl substituent at position 7 and a 4-methylpiperazinyl group at position 2. The 4-methylpiperazine moiety contributes to basicity and pharmacokinetic properties, such as blood-brain barrier penetration.
Properties
Molecular Formula |
C19H22N4O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
7-(2-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C19H22N4O2/c1-22-6-8-23(9-7-22)19-20-12-15-16(21-19)10-13(11-18(15)25)14-4-2-3-5-17(14)24/h2-5,12-13,24H,6-11H2,1H3 |
InChI Key |
LDSYPMOQSVSRHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Methylpiperazinyl Group: The methylpiperazinyl group is attached through nucleophilic substitution reactions, often using piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the hydroxyphenyl and piperazinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-(2-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 7-(2-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the piperazinyl group can enhance binding affinity through hydrophobic interactions. The quinazolinone core may interact with enzyme active sites, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The phenyl ring at position 7 is a critical site for modulating electronic and steric properties. Key analogs include:
Key Observations :
Modifications to the Piperazine Moiety
The piperazine group at position 2 influences receptor selectivity and pharmacokinetics:
Key Observations :
- 4-Methylpiperazine : The target compound’s methyl group optimizes steric and electronic effects, avoiding extreme hydrophobicity or polarity seen in fluorophenyl or benzyl analogs .
- Amino Substitutions: Piperidine derivatives with amino groups () may improve solubility but introduce metabolic instability .
Physicochemical and Pharmacological Implications
- Hydrogen Bonding : The hydroxyl group in the target compound may enhance binding to polar residues in enzymes (e.g., kinases) compared to methoxy analogs .
- Lipophilicity : Methoxy groups () increase logP values, favoring CNS penetration but risking off-target effects.
- Synthetic Accessibility : Piperazine modifications are synthetically tractable via nucleophilic substitution, as suggested by the diversity in and .
Biological Activity
7-(2-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazoline scaffold followed by the introduction of the hydroxyl and piperazine moieties. Various synthetic pathways have been documented, emphasizing the importance of optimizing yield and purity for biological evaluations.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including:
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry and annexin V assays.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli. The antimicrobial mechanisms are believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, this compound exhibits significant antioxidant activity. Studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays reported an IC50 value of approximately 25 µg/mL, indicating its potential as a natural antioxidant agent.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In models of neurodegeneration, it has been shown to reduce oxidative stress markers and improve cognitive function in animal studies.
Study 1: Anticancer Efficacy in HepG2 Cells
A study conducted by researchers evaluated the anticancer efficacy of the compound on HepG2 cells over a period of 72 hours. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. The study concluded that the compound could be a lead candidate for further development in hepatocellular carcinoma therapies.
Study 2: Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial properties, various concentrations of the compound were tested against clinical isolates of bacteria. The results confirmed its effectiveness against multi-drug resistant strains, suggesting its potential utility in treating infections caused by resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
